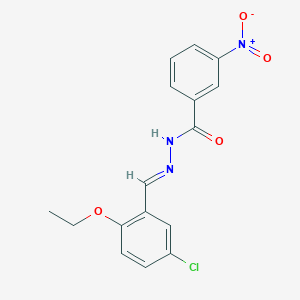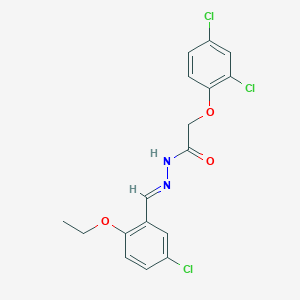![molecular formula C23H17NO4 B298260 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298260.png)
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMIQ, which stands for ethyl 2-(1-(2,5-dimethyl-1H-pyrrol-3-yl)-2,5-dioxo-1H-inden-3-ylidene)acetate.
Aplicaciones Científicas De Investigación
EMIQ has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMIQ has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In agriculture, EMIQ has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, EMIQ has been studied for its potential use in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMIQ has been shown to inhibit the activity of enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. EMIQ has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
EMIQ has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that EMIQ has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that EMIQ can reduce oxidative stress and inflammation, and can improve cardiovascular function. EMIQ has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMIQ is its potential as a multifunctional compound with applications in various fields. EMIQ is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, there are some limitations to working with EMIQ. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. EMIQ is also relatively unstable, and can degrade over time, which can affect its efficacy in experiments.
Direcciones Futuras
There are many potential future directions for research on EMIQ. One area of research is the development of new synthesis methods for EMIQ that can improve yield and purity. Another area of research is the investigation of the mechanism of action of EMIQ, and the identification of specific molecular targets. Further studies are also needed to determine the optimal conditions for the use of EMIQ in various applications, including medicine, agriculture, and material science. Finally, more research is needed to evaluate the safety and toxicity of EMIQ, particularly in long-term studies.
Métodos De Síntesis
The synthesis of EMIQ involves the reaction of 2-hydroxy-1,3-indandione with 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of ethyl cyanoacetate. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified using column chromatography. The yield of EMIQ is typically around 50%.
Propiedades
Fórmula molecular |
C23H17NO4 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H17NO4/c1-13-9-15(10-19-22(25)17-5-3-4-6-18(17)23(19)26)14(2)24(13)16-7-8-20-21(11-16)28-12-27-20/h3-11H,12H2,1-2H3 |
Clave InChI |
GPSVMKSLGOKTBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)